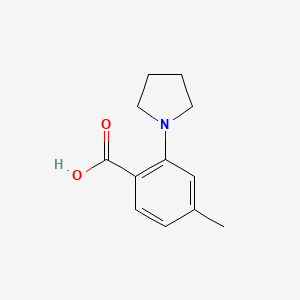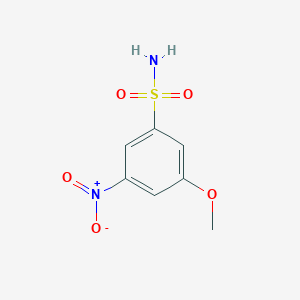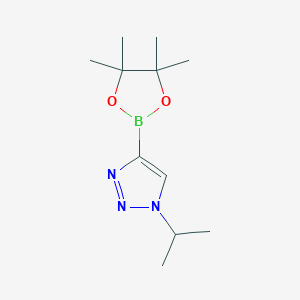
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with an isopropyl group and a dioxaborolane moiety
Preparation Methods
The synthesis of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced via a coupling reaction using boronic acid derivatives.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols.
Substitution: The triazole ring can participate in substitution reactions, where the isopropyl or dioxaborolane groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may be used in the study of boron-containing compounds’ biological activities.
Medicinal Chemistry: The compound’s potential therapeutic properties are explored in drug development.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and enzyme activities. The triazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be compared with other boron-containing heterocycles, such as:
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a triazole ring.
Properties
Molecular Formula |
C11H20BN3O2 |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-8(2)15-7-9(13-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 |
InChI Key |
GHWRMLMXQCEFDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)


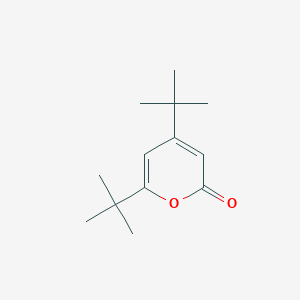

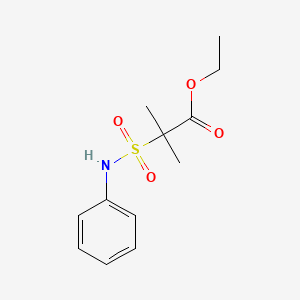
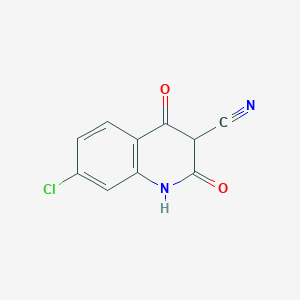
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
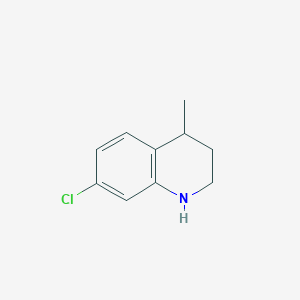
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
